Cas no 4132-38-1 (4-O-Methyl-D-glucose)
4-O-Methyl-D-glucose Chemical and Physical Properties
Names and Identifiers
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- D-Glucose, 4-O-methyl-
- 4-O-Methyl-D-glucose
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- Inchi: 1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h2,4-7,9-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1
- InChI Key: GQYKSISLCPUNJT-BDVNFPICSA-N
- SMILES: O(C)[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O
Computed Properties
- Exact Mass: 194.079
- Monoisotopic Mass: 194.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107A^2
4-O-Methyl-D-glucose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M308300-50mg |
4-O-Methyl-D-glucose |
4132-38-1 | 50mg |
$207.00 | 2023-05-17 | ||
| TRC | M308300-500mg |
4-O-Methyl-D-glucose |
4132-38-1 | 500mg |
$1642.00 | 2023-05-17 | ||
| Apollo Scientific | BICL5058-25mg |
4-O-Methyl-D-glucose |
4132-38-1 | 97% | 25mg |
£299.00 | 2025-02-21 | |
| Apollo Scientific | BICL5058-50mg |
4-O-Methyl-D-glucose |
4132-38-1 | 97% | 50mg |
£481.00 | 2025-02-21 | |
| Apollo Scientific | BICL5058-100mg |
4-O-Methyl-D-glucose |
4132-38-1 | 97% | 100mg |
£789.00 | 2025-02-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-484190-50mg |
4-O-Methyl-D-glucose, |
4132-38-1 | 50mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-491503-50mg |
4-O-Methyl-D-glucose-d3, |
4132-38-1 | 50mg |
¥2858.00 | 2023-09-05 | ||
| TRC | M308300-2.5g |
4-O-Methyl-D-glucose |
4132-38-1 | 2.5g |
$ 7600.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582693-25mg |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-methoxyhexanal |
4132-38-1 | 98% | 25mg |
¥3105.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582693-50mg |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-methoxyhexanal |
4132-38-1 | 98% | 50mg |
¥5377.00 | 2024-05-14 |
4-O-Methyl-D-glucose Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4-O-Methyl-D-glucose
Chemical and Biological Profile of 4-O-Methyl-D-glucose (CAS No. 4132-38-1)
4-O-Methyl-D-glucose, with the chemical formula C₆H₁₂O₆ and CAS number 4132-38-1, is a naturally occurring disaccharide derivative that has garnered significant attention in the fields of pharmaceutical chemistry, biochemistry, and glycobiology. This compound is structurally characterized by the presence of a methoxyl group at the C-4 position of the glucose moiety, distinguishing it from its parent molecule, D-glucose. The unique structural motif of 4-O-Methyl-D-glucose imparts distinct physicochemical properties and biological activities, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent.
The synthesis and applications of 4-O-Methyl-D-glucose have been extensively studied in recent years, particularly in the context of drug development and glycosylation processes. One of the most notable synthetic routes involves the methylation of D-glucose using methylating agents such as dimethyl sulfate or methyl iodide, often catalyzed by acid or base conditions. This method allows for high regioselectivity, ensuring that the methoxy group is efficiently introduced at the C-4 position while minimizing side reactions. Advanced techniques such as enzymatic catalysis have also been explored to enhance the sustainability and efficiency of this process.
In biological systems, 4-O-Methyl-D-glucose plays a crucial role as a component of plant cell wall polysaccharides, particularly in pectins and hemicelluloses. Its structural features contribute to the stability and functionality of these polysaccharides, influencing plant growth and development. Additionally, 4-O-Methyl-D-glucose has been investigated for its potential role in modulating cellular processes. Recent research has highlighted its ability to interact with specific glycoside hydrolases, affecting carbohydrate metabolism and enzyme activity. These interactions are being exploited to develop novel enzyme inhibitors for therapeutic purposes.
The pharmaceutical relevance of 4-O-Methyl-D-glucose has led to its exploration as an active pharmaceutical ingredient (API) in various therapeutic modalities. For instance, studies have demonstrated its potential in modulating immune responses by acting as an agonist for certain carbohydrate receptors on immune cells. This property makes it a promising candidate for developing immunomodulatory drugs, particularly in the context of infectious diseases and autoimmune disorders. Furthermore, 4-O-Methyl-D-glucose has shown promise in anti-cancer research. Preclinical studies suggest that it can inhibit tumor growth by interfering with glycosylation pathways essential for cancer cell proliferation and metastasis.
Another area where 4-O-Methyl-D-glucose has found utility is in the field of carbohydrate-based drug delivery systems. Its ability to form stable complexes with other bioactive molecules has been leveraged to enhance drug solubility, bioavailability, and targeted delivery. For example, formulations incorporating 4-O-Methyl-D-glucose have been developed to improve the delivery of hydrophobic drugs, ensuring more efficient treatment outcomes. The versatility of this compound in drug delivery systems underscores its importance in modern pharmaceutical design.
The analytical characterization of 4-O-Methyl-D-glucose (CAS No. 4132-38-1) is another critical aspect that has been extensively researched. Modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its identity and purity. These methods provide detailed insights into its molecular structure and conformational dynamics, which are essential for understanding its biological behavior. Additionally, computational modeling techniques have been utilized to predict the interactions between 4-O-Methyl-D-glucose and biological targets, aiding in the rational design of derivatives with enhanced pharmacological properties.
The industrial production of 4-O-Methyl-D-glucose has also seen significant advancements in recent years. Large-scale synthesis processes have been optimized to ensure high yield and purity while minimizing environmental impact. These processes often involve green chemistry principles, such as solvent recovery systems and catalytic methods that reduce energy consumption. The scalability of these production methods is crucial for meeting the growing demand for 4-O-Methyl-D-glucose in pharmaceutical applications.
In conclusion, 4-O-Methyl-D-glucose (CAS No. 4132-38-1) is a multifaceted compound with diverse applications in pharmaceuticals, biochemistry, and materials science. Its unique structural features enable it to participate in complex biological processes and serve as a versatile intermediate in synthetic chemistry. The ongoing research into its pharmacological properties continues to uncover new therapeutic possibilities, making it a compound of great interest for future medical advancements.
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